molecular formula C15H20ClNO B2675235 2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one CAS No. 2411312-79-1

2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one

Cat. No.: B2675235
CAS No.: 2411312-79-1
M. Wt: 265.78
InChI Key: NNMDMAXSSNPHCD-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant properties. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.

    Medicine: Research explores its potential therapeutic applications, including its stimulant properties and effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one is unique due to its specific structural features, such as the pyrrolidine ring and the 2-methylphenyl group.

Properties

IUPAC Name

2-chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-11-6-3-4-7-13(11)10-14-8-5-9-17(14)15(18)12(2)16/h3-4,6-7,12,14H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDMAXSSNPHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCN2C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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